
Methyl 4-acetyl-3-chlorobenzoate
概要
説明
Methyl 4-acetyl-3-chlorobenzoate is an organic compound with the molecular formula C10H9ClO3. It is a derivative of benzoic acid, featuring an acetyl group at the 4-position and a chlorine atom at the 3-position on the benzene ring. This compound is often used in organic synthesis and has various applications in scientific research and industry.
科学的研究の応用
Methyl 4-acetyl-3-chlorobenzoate is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of more complex molecules.
Pharmaceutical research: For the development of new drugs and therapeutic agents.
Material science: In the preparation of polymers and other advanced materials.
Biological studies: As a probe to study enzyme activities and metabolic pathways.
Safety and Hazards
The safety data sheet for Methyl 4-acetyl-3-chlorobenzoate indicates that it may cause respiratory irritation, be harmful if swallowed, and be harmful to aquatic life . It is recommended to use only in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
Methyl 4-acetyl-3-chlorobenzoate, like other benzylic compounds, can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets often results in changes at the molecular level, potentially altering the function of the target molecule .
Biochemical Pathways
It’s known that benzylic compounds can influence a variety of biochemical pathways due to their reactivity . These effects can lead to downstream changes in cellular processes.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant . Its skin permeation is low, with a Log Kp of -6.11 cm/s . These properties can impact the compound’s bioavailability and distribution within the body.
Result of Action
Given its chemical structure and reactivity, it can potentially influence a variety of cellular processes through its interactions with different targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets . .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-acetyl-3-chlorobenzoate can be synthesized from 4-acetyl-3-chlorobenzoic acid and iodomethane. The reaction involves the use of potassium carbonate as a base in N,N-dimethylformamide at room temperature. The mixture is stirred for one hour, followed by extraction with ethyl acetate and purification through silica gel column chromatography .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Methyl 4-acetyl-3-chlorobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The acetyl group can be oxidized to a carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Products include substituted benzoates with various functional groups.
Oxidation: The major product is 4-acetyl-3-chlorobenzoic acid.
Reduction: The major product is 4-(hydroxymethyl)-3-chlorobenzoate.
類似化合物との比較
Similar Compounds
Methyl 4-acetylbenzoate: Lacks the chlorine atom at the 3-position.
Methyl 3-chlorobenzoate: Lacks the acetyl group at the 4-position.
Methyl 4-chlorobenzoate: Lacks both the acetyl group and the chlorine atom at the 3-position.
Uniqueness
Methyl 4-acetyl-3-chlorobenzoate is unique due to the presence of both the acetyl group and the chlorine atom on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and properties, making it valuable in various synthetic and research applications.
特性
IUPAC Name |
methyl 4-acetyl-3-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-6(12)8-4-3-7(5-9(8)11)10(13)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNKSBMREWKDFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
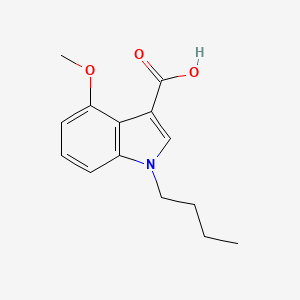

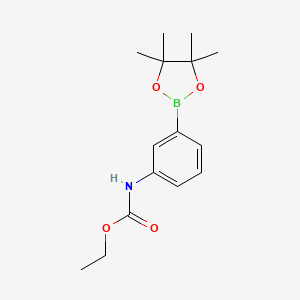
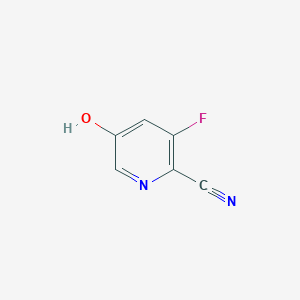

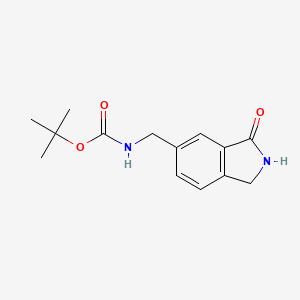
![3-[(3-Fluorophenoxy)methyl]azetidine](/img/structure/B1403137.png)
![3-[(3-Chlorophenoxy)methyl]azetidine](/img/structure/B1403138.png)
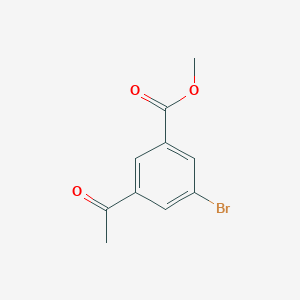

![Thieno[2,3-b]pyridin-2-ylmethanamine](/img/structure/B1403143.png)
![2,2-Difluorobenzo[d][1,3]dioxol-5-ol](/img/structure/B1403146.png)
![7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane](/img/structure/B1403147.png)

